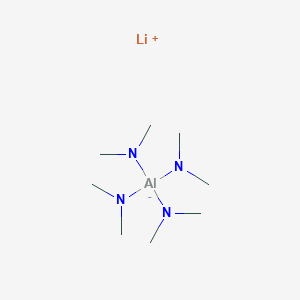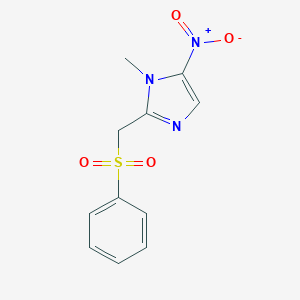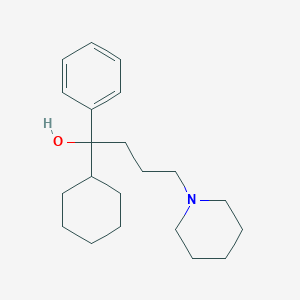![molecular formula C7H6N2O3S B045197 Furo[3,2-c]pyridine-2-sulfonamide CAS No. 117612-42-7](/img/structure/B45197.png)
Furo[3,2-c]pyridine-2-sulfonamide
Descripción general
Descripción
Furo[3,2-c]pyridine-2-sulfonamide is a heterocyclic compound that has gained significant attention in scientific research. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities. Furo[3,2-c]pyridine-2-sulfonamide has been reported to exhibit promising pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Mecanismo De Acción
The mechanism of action of Furo[3,2-c]pyridine-2-sulfonamide is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting specific enzymes or signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Furo[3,2-c]pyridine-2-sulfonamide depend on its biological activity. For example, its anti-inflammatory activity may lead to a reduction in pain and swelling, while its anti-cancer activity may lead to the induction of apoptosis in cancer cells. In addition, its anti-microbial activity may lead to the inhibition of bacterial or fungal growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Furo[3,2-c]pyridine-2-sulfonamide in lab experiments is its diverse biological activities. This allows researchers to study its effects on various biological processes, such as inflammation, cancer, and microbial growth. However, one limitation of using this compound is its potential toxicity. Like other sulfonamides, Furo[3,2-c]pyridine-2-sulfonamide may cause adverse effects in vivo, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Furo[3,2-c]pyridine-2-sulfonamide. One direction is the development of more potent and selective analogs of this compound. This may lead to the identification of new therapeutic agents for the treatment of inflammatory diseases, cancer, and infectious diseases. Another direction is the investigation of the molecular mechanisms underlying the biological activities of Furo[3,2-c]pyridine-2-sulfonamide. This may provide insights into new drug targets and signaling pathways. Finally, the use of Furo[3,2-c]pyridine-2-sulfonamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential toxicity.
Aplicaciones Científicas De Investigación
Furo[3,2-c]pyridine-2-sulfonamide has been extensively studied for its biological activities. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, Furo[3,2-c]pyridine-2-sulfonamide has been reported to have anti-microbial activity against a wide range of bacteria and fungi.
Propiedades
Número CAS |
117612-42-7 |
|---|---|
Nombre del producto |
Furo[3,2-c]pyridine-2-sulfonamide |
Fórmula molecular |
C7H6N2O3S |
Peso molecular |
198.2 g/mol |
Nombre IUPAC |
furo[3,2-c]pyridine-2-sulfonamide |
InChI |
InChI=1S/C7H6N2O3S/c8-13(10,11)7-3-5-4-9-2-1-6(5)12-7/h1-4H,(H2,8,10,11) |
Clave InChI |
PYNYTRWSFOCVRT-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1OC(=C2)S(=O)(=O)N |
SMILES canónico |
C1=CN=CC2=C1OC(=C2)S(=O)(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)
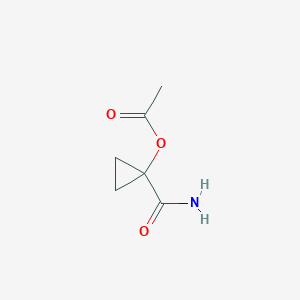
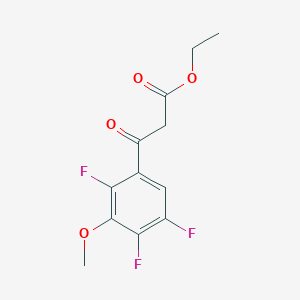
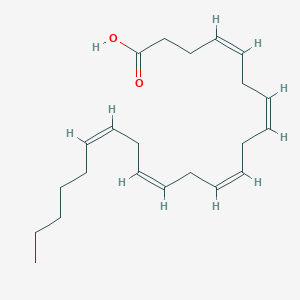

![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)

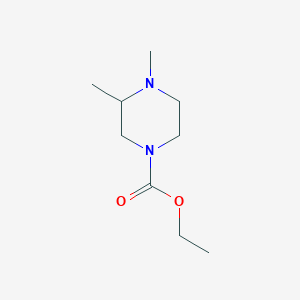

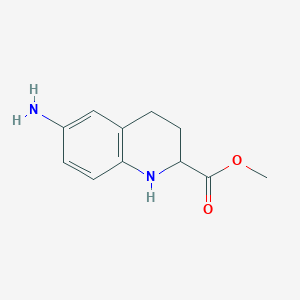
![2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde](/img/structure/B45144.png)
